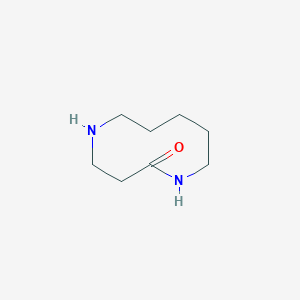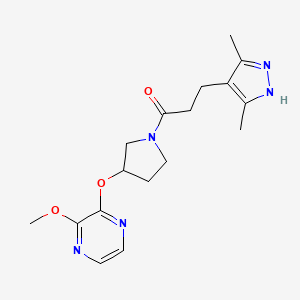
1,5-Diazacyclodecane-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It also includes its occurrence, whether it’s naturally occurring or synthetically produced .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions under which the reaction occurs (like temperature, pressure), and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reagents and conditions necessary for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques like titration, spectroscopy, and chromatography can be used .Wissenschaftliche Forschungsanwendungen
1. Acid-Base Properties and Solvation Studies have explored the acid-base properties of related compounds like 1-thia-4,7-diazacyclononane and 1-thia-4,8-diazacyclodecane. These studies, conducted through methods like pH potentiometry, reveal insights into the solvation by water in protonation steps and internal hydrogen bonding in such compounds (Wambeke et al., 1992).
2. Blood-Brain Barrier Penetration Research involving Tc-99m-labeled neutral 1,2-dithia-5,8-diazacyclodecane chelates demonstrated their ability to cross the blood-brain barrier, indicating potential applications in brain imaging and neurological studies (Kung et al., 1984).
3. Metal Ion Complexation The complexation of metal ions with macrocyclic compounds like 1-thia-4,7-diazacyclononane and 1-thia-4,8-diazacyclodecane has been a subject of study, highlighting their potential in coordination chemistry and metal ion detection (Wambeke et al., 1992).
4. Designing Stronger Bases C2-chiral diamines based on 1,6-diazacyclodecane have been identified for their high basicity and nonnucleophilic nature, paving the way for applications in organic synthesis and as proton sponges (Alder, 2005).
5. Enantioselective Catalysis Chiral 1,5-diaza-cis-decalins have been used as ligands in enantioselective oxidative biaryl coupling reactions, indicating their use in stereoselective synthesis (Li et al., 2001).
6. Green Chemistry Applications Unique approaches for the synthesis of novel 1,5-benzodiazepines demonstrate the potential of these compounds in sustainable chemistry and pharmaceutical development (Wu & Wang, 2020).
7. Inhibiting Amyloid Fibrillization 1,5-Diazacyclooctanes, as metabolites derived from polyamines, have shown potential in inhibiting amyloid-beta peptide fibrillization, suggesting their role in neurodegenerative disease research (Tsutsui et al., 2016).
8. Mercury Detection Diazacyclooctane derivatives have been used in designing systems for the specific detection of mercury ions, highlighting their application in environmental monitoring and toxicity studies (Mahato et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,5-diazecan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c11-8-4-7-9-5-2-1-3-6-10-8/h9H,1-7H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZICGOVGFZMGGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCCC(=O)NCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2410257.png)
![NCGC00386033-01_C24H38O12_3-Buten-2-one, 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene]-](/img/structure/B2410258.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2410260.png)
![[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2410266.png)
![N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2410267.png)




![2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2410272.png)


![2-[(4-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2410276.png)